1-Ethyl-2-(ethylthio)benzene
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Overview
Description
1-Ethyl-2-(ethylthio)benzene is an organic compound with the molecular formula C10H14S It is a derivative of benzene, where an ethyl group and an ethylsulfanyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(ethylthio)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form ethylbenzene. Subsequently, ethylbenzene can undergo thiolation with ethyl mercaptan (ethanethiol) in the presence of a suitable catalyst to introduce the ethylsulfanyl group .
Industrial Production Methods: Industrial production of 1-ethyl-2-(ethylsulfanyl)benzene typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(ethylthio)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4
Substitution: Cl2, Br2, HNO3/H2SO4
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Ethylbenzene
Substitution: Halogenated or nitrated derivatives of 1-ethyl-2-(ethylsulfanyl)benzene
Scientific Research Applications
1-Ethyl-2-(ethylthio)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-2-(ethylsulfanyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The ethylsulfanyl group can act as an electron-donating group, influencing the reactivity of the benzene ring and facilitating the formation of cationic intermediates during reactions . These intermediates can then undergo further transformations, leading to the formation of various products .
Comparison with Similar Compounds
Ethylbenzene: Lacks the ethylsulfanyl group, making it less reactive in certain electrophilic aromatic substitution reactions.
Thiophenol: Contains a phenyl group bonded to a thiol group, differing in the position and type of sulfur-containing group.
2-Ethylthiophene: A thiophene derivative with an ethyl group, differing in the heterocyclic structure compared to the benzene ring.
Uniqueness: 1-Ethyl-2-(ethylthio)benzene is unique due to the presence of both an ethyl and an ethylsulfanyl group on the benzene ring.
Properties
IUPAC Name |
1-ethyl-2-ethylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-3-9-7-5-6-8-10(9)11-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAJKAYFKLXAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558906 |
Source
|
Record name | 1-Ethyl-2-(ethylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90927-72-3 |
Source
|
Record name | 1-Ethyl-2-(ethylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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